![molecular formula C13H7Cl3O2 B1487694 5-Chloro-3-(2,4-dichlorophenyl)benzoic acid CAS No. 1261911-18-5](/img/structure/B1487694.png)
5-Chloro-3-(2,4-dichlorophenyl)benzoic acid
Overview
Description
“5-Chloro-3-(2,4-dichlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.55 . The compound is also known as 2’,4’,5-Trichloro[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(2,4-dichlorophenyl)benzoic acid” consists of a benzoic acid core with chlorine atoms at the 5th position of the core and the 2nd and 4th positions of the phenyl group . The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12 (16)11 (6-9)7-3-8 (13 (17)18)5-10 (15)4-7/h1-6H, (H,17,18) .
Scientific Research Applications
Organic Synthesis
“5-Chloro-3-(2,4-dichlorophenyl)benzoic acid” is used in organic synthesis . It can be used to create a variety of organic compounds due to its unique structure and reactivity .
Pesticide Intermediates
This compound is used as an intermediate in the synthesis of pesticides . The presence of multiple chloro groups makes it a suitable candidate for the synthesis of various pesticides .
Pharmaceutical Intermediates
It is also used as an intermediate in the production of pharmaceuticals . The compound can be used to synthesize various pharmaceutical products .
Synthesis of 3,5-Dichloro-N-(4-hydroxyphenethyl)benzamide
“5-Chloro-3-(2,4-dichlorophenyl)benzoic acid” can be used to synthesize "3,5-Dichloro-N-(4-hydroxyphenethyl)benzamide" . This compound has potential applications in various fields of research .
Synthesis of (3,5-Dichlorophenyl)-(4-fluorophenyl)methanone
This compound can be used to synthesize "(3,5-Dichlorophenyl)-(4-fluorophenyl)methanone" . This compound is a valuable intermediate in the synthesis of various other compounds .
Reactions at the Benzylic Position
The compound can undergo various reactions at the benzylic position . These reactions can be used to synthesize a variety of other compounds .
Synthesis of Antibacterials
Tetrahalogenated benzoic acid derivatives, such as “5-Chloro-3-(2,4-dichlorophenyl)benzoic acid”, are valuable intermediates for the synthesis of antibacterials . These compounds can be used to create a variety of antibacterial drugs .
Research on Biologically Active Compounds
This compound is used in research on biologically active compounds . It can be used as a precursor in the synthesis of various biologically active compounds .
properties
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-1-2-11(12(16)6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGANSTEJPECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691217 | |
Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2,4-dichlorophenyl)benzoic acid | |
CAS RN |
1261911-18-5 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′,5-trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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